(2Z)-6-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazine class, a family of fused heterocyclic systems known for diverse pharmacological activities. Its structure features a thiazole ring fused with a triazine moiety, substituted with 3,4-dimethoxybenzyl and 2,3-dimethoxybenzylidene groups. The Z-configuration of the benzylidene group is critical for its stereoelectronic properties and biological interactions. The methoxy substituents enhance solubility and modulate interactions with enzymes or receptors, making it a candidate for anticancer, antimicrobial, and anti-inflammatory applications .
Properties
Molecular Formula |
C23H21N3O6S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O6S/c1-29-16-9-8-13(11-18(16)31-3)10-15-21(27)24-23-26(25-15)22(28)19(33-23)12-14-6-5-7-17(30-2)20(14)32-4/h5-9,11-12H,10H2,1-4H3/b19-12- |
InChI Key |
HYBLVDWMNMKBHK-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C(=CC=C4)OC)OC)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and 2,3-dimethoxybenzaldehyde. The synthesis may proceed through the formation of intermediate compounds, followed by cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure may be modified to enhance its efficacy and reduce toxicity, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Differences and Implications
- Bioactivity : The target compound’s methoxy groups favor enzyme inhibition (e.g., EGFR), while chloro analogs excel in antimicrobial applications .
- Druglikeness : Higher solubility and moderate LogP make the target compound suitable for oral administration, whereas propoxy/diethoxy derivatives () may require formulation optimization .
Biological Activity
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound consists of a thiazolo[3,2-b][1,2,4]triazine core with two dimethoxybenzyl substituents. This specific arrangement is believed to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular pathways. The exact mechanism involves binding to specific receptors or enzymes that regulate cellular functions.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 97.3 | Moderate cytotoxicity |
| U87 | 205.7 | Lower cytotoxicity compared to HeLa |
| HEK293 | >1000 | Minimal effect on normal cells |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Antibacterial Activity
In addition to anticancer properties, the compound has shown promising antibacterial activity. Preliminary tests indicated inhibition against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results highlight the potential of this compound as an antibacterial agent .
Case Studies
- Cytotoxicity Assessment : A study conducted on various derivatives of thiazolo[3,2-b][1,2,4]triazines found that modifications in the benzyl substituents significantly affected their cytotoxicity profiles. The compound under investigation demonstrated a notable decrease in viability in HeLa and U87 cell lines after 48 hours of treatment .
- Antibacterial Evaluation : In a comparative study of several thiazole derivatives, this compound exhibited superior antibacterial properties compared to its analogs. The mechanism was proposed to involve disruption of bacterial cell membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
